molecular formula C7H14N2O B2910267 1,3-Dimethyl-1,4-diazepan-5-one CAS No. 859743-61-6

1,3-Dimethyl-1,4-diazepan-5-one

Cat. No.: B2910267
CAS No.: 859743-61-6
M. Wt: 142.202
InChI Key: DVSHPMIXMXSGQT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4-diazepan-5-one is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst can yield this compound. The reaction typically requires heating and careful control of reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,3-Dimethyl-1,4-diazepan-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,3-Dimethyl-1,4-diazepan-5-one can be compared with other similar compounds, such as:

    1,4-Diazepan-5-one: Lacks the methyl groups at positions 1 and 3, which can affect its chemical reactivity and biological activity.

    2,7-Diphenyl-1,4-diazepan-5-one: Contains phenyl groups at positions 2 and 7, leading to different physical and chemical properties.

    1,3-Dimethyl-1-nitroso-1,4-diazepan-5-one: The presence of a nitroso group introduces additional reactivity and potential biological activity.

Properties

IUPAC Name

1,3-dimethyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-5-9(2)4-3-7(10)8-6/h6H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSHPMIXMXSGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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